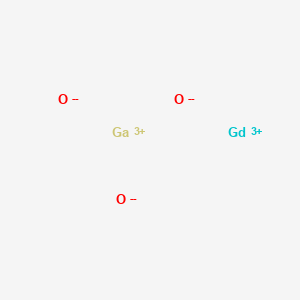

Trióxido de galio y gadolinio

Descripción general

Descripción

Synthesis Analysis

The synthesis of Gadolinium Gallium Trioxide can be achieved through several methods, with the single-step low-temperature synthesis being notable for its efficiency. Mann, Laishram, and Malhan (2012) reported a solution combustion synthesis of single-phase GGG nanopowders at a low temperature of 500°C, using a fuel mixture approach with urea and glycine. This method directly leads to the formation of phase-pure cubic GGG without any subsequent calcination step, producing fine, well-dispersed nanometric particles with a uniform and close to spherical morphology (Mann, Laishram, & Malhan, 2012).

Aplicaciones Científicas De Investigación

Tecnología de Baterías

Se ha encontrado que el trióxido de galio y gadolinio mejora significativamente el rendimiento del ánodo de las baterías de aluminio-aire . La adición de partículas de Gd2O3 al ánodo de aluminio puro afecta la transferencia de carga en la superficie del ánodo, mejora su resistencia a la corrosión e inhibe la aparición de la reacción de evolución del hidrógeno . Esto hace que la resistencia a la corrosión del material del ánodo mejore significativamente, y la descarga es estable y uniforme, lo que es más adecuado como material del ánodo para baterías de aluminio-aire .

Catálisis

El this compound se usa ampliamente en catálisis . Las propiedades únicas de Gd2O3 lo convierten en un catalizador valioso en diversas reacciones químicas.

Industria de la Cerámica y el Vidrio

Gd2O3 se utiliza en la industria de la cerámica y el vidrio . Sus propiedades únicas pueden mejorar la calidad y la durabilidad de los productos de cerámica y vidrio.

Celdas de Combustible de Óxido Sólido

En los materiales de las baterías, usar óxido de gadolinio como componente principal de las celdas de combustible sólidas puede aumentar significativamente la estabilidad y la resistencia a la corrosión de la batería .

Materiales Luminiscentes

El this compound se utiliza en la producción de materiales luminiscentes

Mecanismo De Acción

Target of Action

Gadolinium gallium trioxide, also known as Gadolinium gallium garnet (GGG), is a synthetic crystalline material . It primarily targets the magneto-optical films and is used as a substrate material for these films . It also finds use in jewelry as a diamond simulant .

Mode of Action

The interaction of GGG with its targets is primarily through its excellent mechanical, thermal, and optical properties . For instance, in the case of magneto-optical films, GGG provides a stable and high-quality substrate that allows for the growth and performance of these films . The cubic lattice structure, density, and hardness of GGG play a crucial role in its interaction with its targets .

Biochemical Pathways

It’s worth noting that gadolinium-based contrast agents (gbcas), which contain gadolinium, have been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .

Pharmacokinetics

In the context of its use, ggg exhibits high thermal conductivity, a high melting point, and is typically insoluble in water .

Result of Action

The primary result of GGG’s action is the enhancement of the performance of magneto-optical films. It provides a high-quality substrate that allows for the growth and performance of these films . In addition, GGG’s hardness and density make it suitable for use as a diamond simulant in jewelry .

Action Environment

The action, efficacy, and stability of GGG can be influenced by environmental factors such as temperature and pressure. For instance, the phase change from cubic to monoclinic structure in GGG takes place at 1200 °C . Furthermore, the addition of Gd2O3 particles to the pure aluminum anode has been shown to improve its corrosion resistance, making the discharge stable and uniform, which is more suitable as an anode material for aluminum-air batteries .

Propiedades

IUPAC Name |

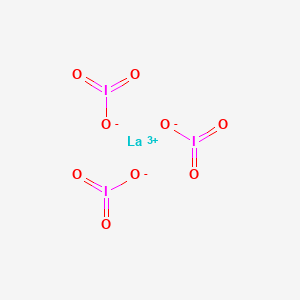

gallium;gadolinium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaGdO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923503 | |

| Record name | Gadolinium gallium oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12024-36-1, 12063-81-9 | |

| Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium gallium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium gallium oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium gallium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)